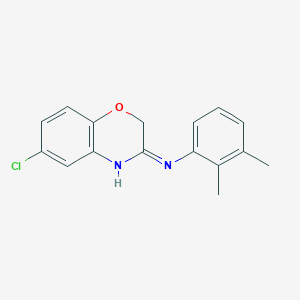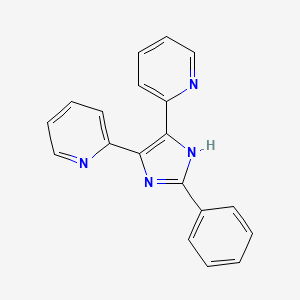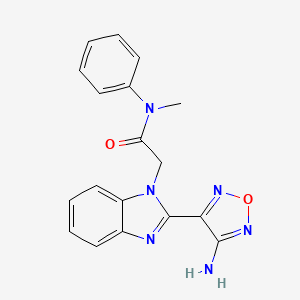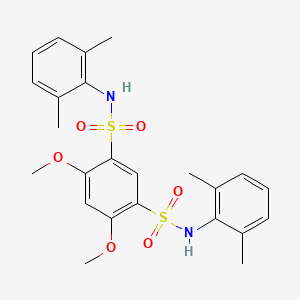![molecular formula C21H18N2 B11069266 4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11069266.png)
4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 4-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-(4-methylphenyl)amine
- 1,4-Bis((9H-carbazol-9-yl)methyl)benzene
Uniqueness
N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-(4-METHYLPHENYL)AMINE is unique due to its specific structural features, such as the presence of both carbazole and methylaniline moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H18N2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(9-methylcarbazol-3-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C21H18N2/c1-15-7-10-17(11-8-15)22-14-16-9-12-21-19(13-16)18-5-3-4-6-20(18)23(21)2/h3-14H,1-2H3 |
InChI Key |
ZXDXMXXBBYXEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one](/img/structure/B11069185.png)
![3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11069202.png)


![14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11069228.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11069229.png)

![2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11069244.png)
![Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11069246.png)

![2-[1-(3-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11069256.png)

![(3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11069277.png)
![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)
